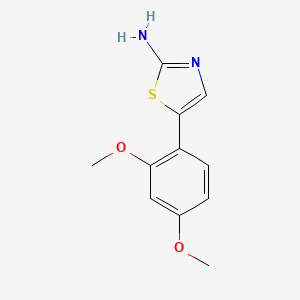
Acetamide, N-(2-chloro-4,6-difluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-chloro-4,6-difluorophenyl)-: is an organic compound with the molecular formula C8H6ClF2NO It is a derivative of acetamide where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloro-4,6-difluorophenyl)- typically involves the acylation of 2-chloro-4,6-difluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chloro-4,6-difluoroaniline+acetic anhydride→Acetamide, N-(2-chloro-4,6-difluorophenyl)-+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. This method also improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents for these reactions include nucleophiles such as hydroxide ions, alkoxides, and amines.
-
Oxidation and Reduction: : The amide group in the compound can be oxidized to form corresponding nitriles or reduced to form amines. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
-
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitriles.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
Chemistry
In chemistry, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of halogen atoms (chlorine and fluorine) can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism by which Acetamide, N-(2-chloro-4,6-difluorophenyl)- exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to a physiological response. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.
類似化合物との比較
Similar Compounds
- Acetamide, N-(2,4-difluorophenyl)-
- Acetamide, N-(4-bromo-2,6-difluorophenyl)-
- Acetamide, N-(2,6-difluorophenyl)-
Uniqueness
Compared to similar compounds, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
36556-57-7 |
|---|---|
分子式 |
C8H6ClF2NO |
分子量 |
205.59 g/mol |
IUPAC名 |
N-(2-chloro-4,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C8H6ClF2NO/c1-4(13)12-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13) |
InChIキー |
FNAZJXGKEVQSAD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)





![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)

![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)

![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)

